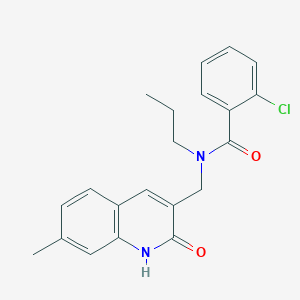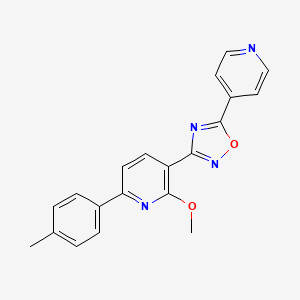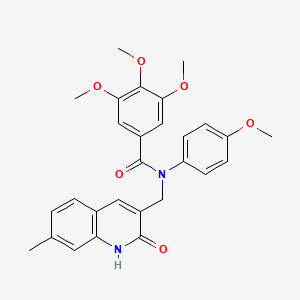
4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives and is known for its unique chemical structure and properties. In
作用機序
The mechanism of action of 4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain protein kinases, which play a key role in the regulation of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators. This compound has also been shown to have anti-tumor activity by inhibiting the growth and division of cancer cells. Additionally, it has been found to have antimicrobial properties by inhibiting the growth of certain bacteria and fungi.
実験室実験の利点と制限
The advantages of using 4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide in lab experiments include its unique chemical structure and properties, as well as its potential applications in the development of new drugs. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle it.
将来の方向性
There are several potential future directions for research on 4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide. One direction is to further explore its potential applications in the development of new drugs for the treatment of various diseases. Another direction is to investigate its mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, research could be conducted to optimize the synthesis method for this compound, with the goal of reducing its cost and increasing its availability for scientific research.
合成法
The synthesis of 4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide involves several steps. The first step is the synthesis of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to 2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid. The final step involves the reaction of 2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with benzoyl chloride to obtain this compound.
科学的研究の応用
4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. This compound has also been shown to have potential applications in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
4-[[2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-15-6-8-17(9-7-15)23-27-24(32-28-23)19-4-2-3-5-20(19)31-14-21(29)26-18-12-10-16(11-13-18)22(25)30/h2-13H,14H2,1H3,(H2,25,30)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMSEGSQUBHRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696500.png)

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696522.png)

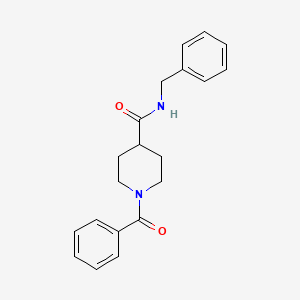

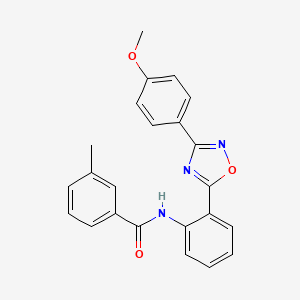
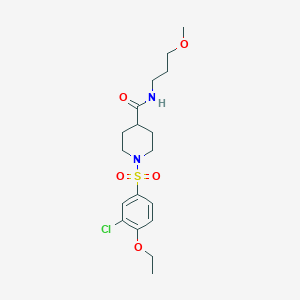
![N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7696567.png)

